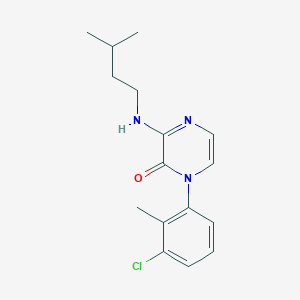
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one, also known as CGP 3466B, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by Novartis Pharma AG and has since been investigated for its neuroprotective and anti-inflammatory properties.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been investigated for its anti-inflammatory properties and its potential as a treatment for stroke and traumatic brain injury. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied for its ability to improve mitochondrial function and reduce oxidative stress.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B is not fully understood, but it is believed to act by inhibiting the activation of the transcription factor NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has also been shown to improve mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and protect against neuronal damage. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B in lab experiments is its well-established synthesis method and availability. It is also a relatively stable compound and can be easily stored and transported. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also be useful in the treatment of stroke and traumatic brain injury. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B involves the reaction of 3-chloro-2-methylphenyl isocyanate with 3-methylbutylamine and pyrazin-2-one. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of the synthesis method is typically around 50-60%.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11(2)7-8-18-15-16(21)20(10-9-19-15)14-6-4-5-13(17)12(14)3/h4-6,9-11H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQKGYIIOSTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)

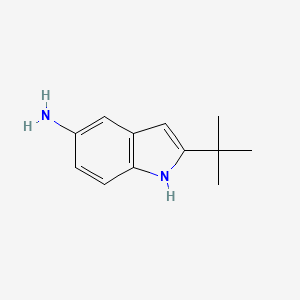
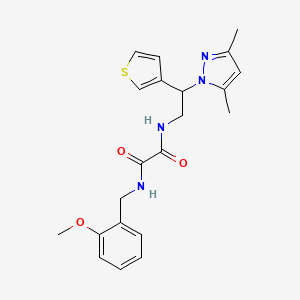
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)

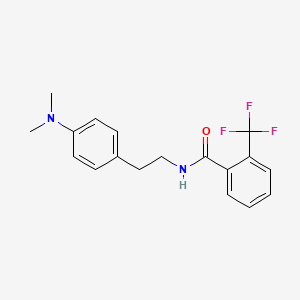
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2673930.png)
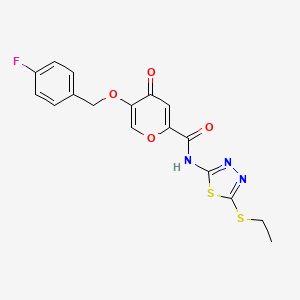
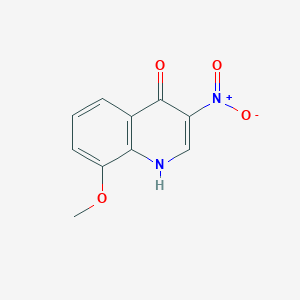
![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
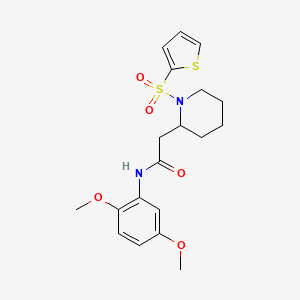
![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)